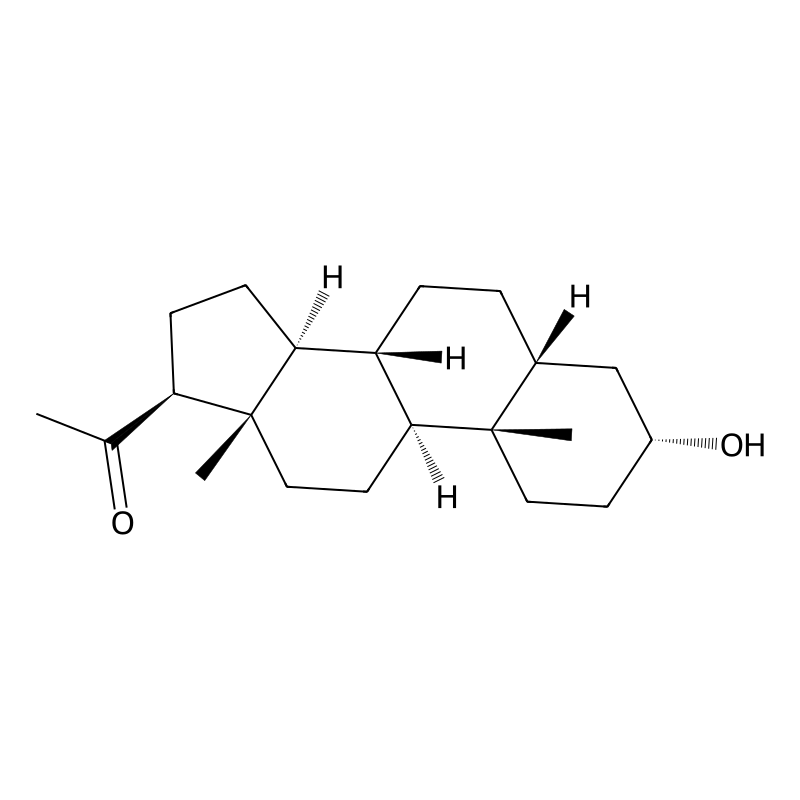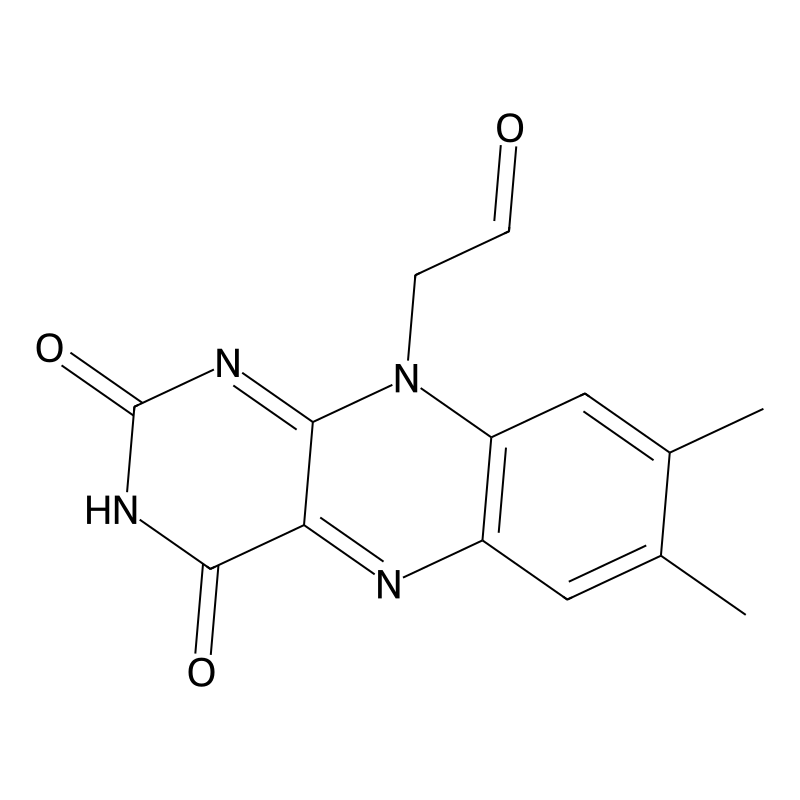Plurafac LF 403

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
Synonyms
Plurafac LF 403 is a nonionic surfactant produced by BASF, primarily known for its low-foaming properties. It is part of the Plurafac LF series, which consists of alkoxylated fatty alcohols. These surfactants are characterized by their ability to reduce surface tension in aqueous solutions, making them effective in a variety of cleaning applications. Plurafac LF 403 specifically contains a mixture of higher alkene oxides and ethylene oxide, contributing to its unique surfactant properties and effectiveness in industrial cleaning formulations .
The biological activity of Plurafac LF 403 has been studied primarily concerning its potential irritative effects. It may cause skin irritation and allergic reactions in sensitized individuals upon contact. Symptoms can include redness, itching, and swelling . Although it is generally safe when used as intended, precautions should be taken to avoid skin and eye contact.
Plurafac LF 403 is synthesized through the alkoxylation of fatty alcohols using ethylene oxide and higher alkene oxides as key reactants. This process involves the selective addition of these oxides to the hydroxyl groups of fatty alcohols under controlled conditions to produce a nonionic surfactant with desired properties such as low foaming and high wetting capabilities .
Plurafac LF 403 finds extensive use in various applications, including:
- Industrial Cleaning: Effective in removing oils, greases, and particulate matter from surfaces.
- Household Cleaning Products: Utilized in formulations for detergents and cleaners due to its excellent wetting properties.
- Personal Care Products: Incorporated into formulations for shampoos and body washes for its mildness and cleansing ability.
- Food Industry: Used as a cleaning agent in food processing applications where low foam generation is critical during cleaning-in-place processes .
Several compounds exhibit similar properties to Plurafac LF 403. Here are some notable examples:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Plurafac LF 131 | Alkoxylated fatty alcohol | Higher cloud point, used for different cleaning applications |
| Plurafac LF 220 | Alkoxylated fatty alcohol | More foaming compared to Plurafac LF 403 |
| Plurafac LF 731 | Alkoxylated fatty alcohol | Special formulation for enhanced wetting |
| Triton X-100 | Octylphenol ethoxylate | Higher foaming properties; used in laboratory settings |
| Tween 20 | Sorbitan monolaurate | Emulsifying agent; more hydrophilic than Plurafac LF 403 |
Uniqueness: Plurafac LF 403 stands out due to its low-foaming characteristics combined with effective wetting properties, making it particularly suitable for industrial applications where foam control is essential during cleaning processes. Its formulation allows for efficient cleaning without excessive foam generation, which can hinder equipment operation during cleaning-in-place processes.








